molecular formula C13H18N2O2 B15278413 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one

3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one

Cat. No.: B15278413
M. Wt: 234.29 g/mol
InChI Key: XKZGVANIRBSMKG-UHFFFAOYSA-N
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Description

3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with an amino group, a methoxybenzyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxybenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carbaldehyde
  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Comparison

Compared to similar compounds, 3-Amino-1-(4-methoxybenzyl)-3-methylpyrrolidin-2-one is unique due to its specific substitution pattern on the pyrrolidinone ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-amino-1-[(4-methoxyphenyl)methyl]-3-methylpyrrolidin-2-one

InChI

InChI=1S/C13H18N2O2/c1-13(14)7-8-15(12(13)16)9-10-3-5-11(17-2)6-4-10/h3-6H,7-9,14H2,1-2H3

InChI Key

XKZGVANIRBSMKG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(C1=O)CC2=CC=C(C=C2)OC)N

Origin of Product

United States

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